molecular formula C7H7Cl2N B3353793 2-(Dichloromethyl)-6-methylpyridine CAS No. 56533-57-4

2-(Dichloromethyl)-6-methylpyridine

Cat. No. B3353793
CAS RN: 56533-57-4
M. Wt: 176.04 g/mol
InChI Key: RGYSBVUWJJWTCN-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-6-methylpyridine is a chemical compound that belongs to the class of pyridine derivatives. It is a colorless to yellowish liquid that is used in various scientific research applications.

Scientific Research Applications

Photochemical Properties

2-(Dichloromethyl)-6-methylpyridine and its derivatives demonstrate interesting photochemical properties. A study on 2-aminopyridines, including 6-methyl derivatives, revealed the formation of dimers upon ultraviolet irradiation, indicating potential applications in photochemistry (Taylor & Kan, 1963).

Synthesis and Purification Processes

Research has focused on synthesizing and purifying related compounds, such as 2-Chloro-6-(trichloromethyl)pyridine, a closely related chemical. This compound has been synthesized through chlorination processes, showcasing methodologies that could be applied to 2-(Dichloromethyl)-6-methylpyridine (Huang Xiao-shan, 2009). Additionally, studies on the purification of 2-Chloro-5-Trichloromethylpyridine, another similar compound, have utilized techniques like extraction, distillation, and column chromatography, which may be relevant for the purification of 2-(Dichloromethyl)-6-methylpyridine (Su Li, 2005).

Chemical and Physical Properties

In-depth studies on the physical and chemical properties of related pyridine compounds, such as 2-Amino-6-methylpyridinium 2,2,2-trichloroacetate, have revealed insights into their structural and bonding characteristics. These studies can provide a deeper understanding of the behavior of 2-(Dichloromethyl)-6-methylpyridine in various chemical environments (Babu et al., 2014).

Catalytic Applications

Research on terpyridines, which are structurally related to 2-(Dichloromethyl)-6-methylpyridine, suggests potential catalytic applications. Terpyridines have been used in various reactions, including artificial photosynthesis and polymerization, indicating possible catalytic uses for 2-(Dichloromethyl)-6-methylpyridine in similar chemical processes (Winter et al., 2011).

properties

IUPAC Name

2-(dichloromethyl)-6-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-5-3-2-4-6(10-5)7(8)9/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYSBVUWJJWTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10501957
Record name 2-(Dichloromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56533-57-4
Record name 2-(Dichloromethyl)-6-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10501957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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